6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Description
Historical Development of Triazolopyridine Chemistry
The development of triazolopyridine chemistry traces its origins to fundamental research in heterocyclic compound synthesis during the mid-20th century. Triazolopyridines represent a class of heterocyclic chemical compounds characterized by a triazole ring fused to a pyridine ring, creating bicyclic structures with multiple isomeric possibilities. The synthesis of the triazolo[4,3-b]pyridazine nucleus was first reported in 1959 by Steck and co-workers, establishing foundational synthetic methodologies for this class of compounds. This early work demonstrated the feasibility of constructing fused triazole-pyridine systems and opened avenues for subsequent structural diversification.
The evolution of triazolopyridine chemistry has been driven by the recognition of multiple isomeric forms that differ by the location of nitrogen atoms and the nature of ring fusion. The triazolo[4,3-a]pyridine core structure, which forms the basis of 6-methyl-8-nitro-triazolo[4,3-a]pyridine, represents one of the most studied configurations within this family. Historical synthetic approaches have employed various condensation agents including formic acid, orthoesters, Lawesson's reagent, and hypervalent iodine reagents to achieve triazolopyridine ring formation. More recent developments have focused on mild, efficient synthetic protocols that avoid harsh reaction conditions while maintaining high yields and functional group tolerance.
The advancement of triazolopyridine chemistry has been significantly influenced by the discovery of their pharmacological properties. The recognition that pharmaceutical drugs containing triazolopyridine ring systems, including filgotinib, tucatinib, and enarodustat, possess therapeutic activity has accelerated research in this field. Additionally, the identification of triazolopyridine derivatives with herbicidal, antifungal, neuroprotective, and antibacterial activities has further expanded interest in these heterocyclic systems. The development of specialized reagents such as HATU, HOAt, and PyAOP, which are triazolopyridine derivatives used in organic chemistry, demonstrates the versatility of these compounds beyond pharmaceutical applications.
Significance of 6-Methyl-8-nitro-triazolo[4,3-a]pyridine in Heterocyclic Chemistry
The compound 6-methyl-8-nitro-triazolo[4,3-a]pyridine holds particular significance within heterocyclic chemistry due to its unique substitution pattern and the presence of both electron-donating and electron-withdrawing functional groups. The methyl substituent at position 6 provides electron-donating character, while the nitro group at position 8 introduces strong electron-withdrawing properties, creating a push-pull electronic system that influences the compound's reactivity and potential biological activity. This substitution pattern represents an important example of how functional group positioning can modulate the electronic properties of fused heterocyclic systems.
The triazolo[4,3-a]pyridine core structure of this compound contributes to its significance through the specific arrangement of nitrogen atoms within the fused ring system. Unlike other triazolopyridine isomers, the [4,3-a] fusion pattern creates a unique electronic environment that has been associated with specific biological activities and synthetic utility. The molecular formula C₇H₆N₄O₂ and molecular weight of 178.15 g/mol place this compound within an optimal range for pharmaceutical applications, satisfying molecular weight requirements while maintaining structural complexity.
Structural studies of related triazolopyridine derivatives have revealed important insights into their solid-state properties and molecular interactions. Crystallographic analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a structurally related compound, demonstrated that triazolopyridine derivatives crystallize in centrosymmetric monoclinic space groups with molecules linked via hydrogen bonding networks. These structural characteristics suggest that 6-methyl-8-nitro-triazolo[4,3-a]pyridine likely exhibits similar intermolecular interactions, which could influence its physical properties and potential biological activity. The presence of the nitro group introduces additional hydrogen bonding acceptor capability, potentially enhancing crystalline stability and affecting dissolution properties.
The significance of this compound extends to its potential synthetic utility as a building block for more complex heterocyclic structures. The nitro group serves as a versatile functional handle that can undergo reduction to amine derivatives, nucleophilic aromatic substitution reactions, or participate in other transformations that expand structural diversity. The methyl group provides a site for potential oxidation or other modifications, creating opportunities for late-stage functionalization. This combination of reactive sites makes 6-methyl-8-nitro-triazolo[4,3-a]pyridine a valuable intermediate in synthetic chemistry.
Nomenclature and Classification within Fused Heterocyclic Systems
The systematic nomenclature of 6-methyl-8-nitro-triazolo[4,3-a]pyridine follows established conventions for fused heterocyclic systems, providing precise structural identification within the broader classification framework. The compound name indicates several key structural features: the triazolo designation specifies the triazole ring with nitrogen atoms at positions 1, 2, and 4; the [4,3-a] notation describes the fusion pattern between the triazole and pyridine rings; and the positional descriptors 6-methyl and 8-nitro indicate the specific locations of substituents on the fused ring system.
Within the classification hierarchy of heterocyclic compounds, this structure belongs to the broader category of diazines fused with triazoles. The triazolopyridine family encompasses multiple isomeric forms, including triazolo[1,5-a]pyridines, triazolo[4,3-a]pyridines, and triazolo[4,3-b]pyridines, each distinguished by different fusion patterns and nitrogen positioning. The [4,3-a] fusion pattern specifically indicates that the triazole ring is fused to the pyridine ring such that the pyridine nitrogen participates in the ring junction, creating a bridgehead nitrogen configuration.
The numbering system for 6-methyl-8-nitro-triazolo[4,3-a]pyridine follows standard conventions for fused heterocyclic systems, where the pyridine ring retains its traditional numbering sequence and the triazole ring receives priority in numbering due to its higher nitrogen content. This systematic approach ensures unambiguous identification of substitution patterns and facilitates clear communication within the scientific literature. The Chemical Abstracts Service registry system provides additional standardization, with related triazolopyridine compounds receiving unique identifier numbers that reflect their specific structural features.
The classification of this compound within pharmaceutical and chemical databases reflects its potential biological significance and synthetic utility. Database entries typically categorize triazolopyridine derivatives based on their core structure, substitution patterns, and known or predicted biological activities. The presence of both methyl and nitro substituents places this compound within subgroups of triazolopyridines that exhibit specific electronic properties and potential reactivity patterns. This classification system facilitates computational screening for drug discovery applications and enables structure-activity relationship studies within the triazolopyridine class.
International Union of Pure and Applied Chemistry nomenclature guidelines provide the framework for systematic naming of complex fused heterocyclic systems like 6-methyl-8-nitro-triazolo[4,3-a]pyridine. These guidelines ensure consistency across scientific literature and enable accurate structural identification regardless of language or regional naming conventions. The systematic approach to nomenclature also facilitates database searching and computational analysis, supporting both fundamental research and practical applications in pharmaceutical development.
Properties
IUPAC Name |
6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)7-9-8-4-10(7)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJFZJNTYXYHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650318 | |
| Record name | 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-70-4 | |
| Record name | 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup:
- Combine 0.5 mmol α-keto acid and 0.5 mmol 2-hydrazine pyridine in a dry reaction tube.
- Add:
- 0.1 mmol potassium iodide,
- 1 mmol sodium carbonate,
- 2 mL of 1,4-dioxane,
- 1 mmol TBHP.
Reaction Procedure:
- Heat the mixture at 130°C for reflux over 12 hours.
Workup:
- Extract with ethyl acetate (10 mL) and water three times.
- Dry over anhydrous sodium sulfate and filter.
- Concentrate under reduced pressure.
Purification:
Use silica gel column chromatography with gradient elution:
| Elution Ratio | Duration |
|---|---|
| Ethyl acetate : Petroleum ether = 5:1 | 20 minutes |
| Ethyl acetate : Petroleum ether = 2:1 | 20 minutes |
| Ethyl acetate : Petroleum ether = 1:1 | 50 minutes |
Table: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Catalyst | KI |
| Base | Na₂CO₃ |
| Oxidant | TBHP |
| Solvent | 1,4-dioxane |
| Reaction Time | ~12 hours |
| Purification Method | Silica gel chromatography |
Notes on Optimization
Recent studies have explored modifications to improve yield and reduce reaction times further:
- Using alternative oxidants or solvents for specific derivatives.
- Employing microwave-assisted heating for faster cyclization reactions.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 8 undergoes selective reduction under controlled conditions:
- Catalytic Hydrogenation : Hydrogen gas (H₂) in the presence of palladium-on-carbon (Pd/C) in ethanol at 25°C reduces the nitro group to an amine, yielding 6-methyl-8-amino- triazolo[4,3-a]pyridine (yield: 85–92%) .
- Metal Hydride Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C selectively reduces the nitro group without affecting the triazole ring (yield: 78%) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, EtOH, 25°C | 6-Methyl-8-amino-triazolo-pyridine | 85–92% |
| Metal hydride reduction | NaBH₄, THF, 0°C | 6-Methyl-8-amino-triazolo-pyridine | 78% |
Substitution Reactions
The nitro group participates in nucleophilic aromatic substitution (NAS) under electron-deficient conditions:
- Nucleophilic Displacement : Treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C replaces the nitro group with a methoxy group, forming 6-methyl-8-methoxy- triazolo[4,3-a]pyridine (yield: 65%) .
- Phosphorylation : Reactions with chloroethynylphosphonates in toluene at 60°C produce phosphorylated derivatives (e.g., 3-diethylphosphonyl-triazolo-pyridine ) via a ketenimine intermediate (yield: 72–89%) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOMe | DMF, 120°C, 6 h | 6-Methyl-8-methoxy-triazolo-pyridine | 65% |
| Cl–C≡P(O)(OEt)₂ | Toluene, 60°C, 48 h | 3-Diethylphosphonyl-triazolo-pyridine | 72–89% |
Cyclization and Coupling Reactions
The triazole ring facilitates cyclization and cross-coupling:
- Microwave-Assisted Cyclization : Heating with benzohydrazides in toluene under microwave irradiation (140°C, 30 min) forms fused polyheterocycles (e.g., triazolo-quinoxaline derivatives) via transamidation and condensation (yield: 83%) .
- Sonogashira Coupling : Iodo-substituted derivatives react with terminal alkynes (e.g., 4-ethylnylanisole) under Pd(PPh₃)₄ catalysis to form alkynyl-triazolo-pyridines (yield: 61%) .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Microwave cyclization | Benzohydrazide, toluene, 140°C | Triazolo-quinoxaline derivative | 83% |
| Sonogashira coupling | Pd(PPh₃)₄, 4-ethylnylanisole | 8-Alkynyl-triazolo-pyridine | 61% |
Rearrangement Reactions
The nitro group’s electron-withdrawing nature triggers structural rearrangements:
- Dimroth-Type Rearrangement : Heating in polar solvents (e.g., DMF) at 100°C induces ring expansion, converting 6-methyl-8-nitro-triazolo[4,3-a]pyridine into triazolo[1,5-a]pyrazine derivatives (yield: 54–68%) . Mechanistic studies suggest a ketenimine intermediate facilitates this transformation .
| Rearrangement | Conditions | Product | Yield |
|---|---|---|---|
| Dimroth rearrangement | DMF, 100°C, 12 h | Triazolo[1,5-a]pyrazine derivative | 54–68% |
Mechanistic Insights
- Reduction Pathways : The nitro group’s reduction proceeds through a nitroso intermediate, confirmed by trapping experiments .
- Substitution Selectivity : The nitro group’s meta-directing effect governs regioselectivity in electrophilic substitutions .
- Rearrangement Energetics : Computational studies (DFT) reveal a 31.5 kcal/mol activation barrier for the Dimroth rearrangement, attributed to strain in the transition state .
Comparative Reactivity
Compared to analogues like 6,8-dinitro- triazolo[1,5-a]pyridine , the mononitro derivative exhibits:
Scientific Research Applications
Medicinal Chemistry
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine has been explored for its potential as a therapeutic agent. Its derivatives exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown the ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as c-Met and VEGFR-2. For instance, studies have reported IC50 values for different cancer cell lines as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.05 | Induces apoptosis via c-Met signaling |
| MCF-7 | 1.28 | Inhibits proliferation |
| HeLa | 0.98 | Cell cycle arrest in G0/G1 phase |
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for infection treatment. The efficacy against specific pathogens is summarized below:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Candida albicans | Moderate Inhibition |
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to explore new derivatives with potentially enhanced properties.
Material Science
The compound is also being investigated for its application in developing materials with specific electronic properties. Its unique structure may lead to innovations in electronic devices or sensors.
Case Study 1: Anticancer Efficacy
A study on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Activity
In a murine model of bacterial infection, administration of the compound led to a marked decrease in bacterial load compared to control groups, indicating its potential as a therapeutic agent against infections.
Unique Features
The unique substitution pattern of this compound imparts distinct chemical and biological properties that make it valuable in research.
Mechanism of Action
The mechanism of action of 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This binding often involves hydrogen bonding and π-π interactions with the active sites of the target molecules .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyridines are highly sensitive to substituent positions. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position Effects : The methyl and nitro groups at positions 6 and 8 in the target compound contrast with isomers like 8-methyl-6-nitro derivatives. These positional changes influence electronic distribution, solubility, and binding affinity .
- Purity : The target compound (98% purity) and 3-methyl-6-nitro derivative (98%) exhibit higher purity than the 8-methyl-6-nitro isomer (96%), suggesting differences in synthetic efficiency or stability .
Antifungal Properties
Microwave-synthesized [1,2,4]triazolo[4,3-a]pyridines with hydrazone moieties demonstrate antifungal activity against pathogens like Botrytis cinerea. The target compound’s nitro group at C8 may enhance electron-withdrawing effects, improving interaction with fungal enzymes. DFT studies indicate that substituent orientation (e.g., perpendicular vs. parallel aromatic rings) critically affects activity .
mGluR2 Receptor Modulation
Several derivatives, such as those in WO 2015032790 A1, act as positive allosteric modulators of mGluR2 receptors.
Structural and Physicochemical Properties
Planarity and Hydrogen Bonding
X-ray crystallography reveals that the [1,2,4]triazolo[4,3-a]pyridine core is planar, with bond lengths (e.g., C8–N9 = 1.36–1.42 Å) indicating conjugation. The target compound’s hydrogen-bonding network (e.g., O1W–H···N13 interactions) may enhance aqueous solubility compared to less polar analogs .
Solubility and Stability
Nitro groups generally reduce solubility but improve metabolic stability. The methyl group at C6 in the target compound may mitigate hydrophobicity, offering a balance between bioavailability and stability .
Biological Activity
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with significant biological activity. Its molecular formula is , and it has garnered attention for its potential therapeutic applications due to its diverse pharmacological properties. This article examines the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Weight : 178.15 g/mol
- CAS Number : 929000-70-4
- Molecular Structure : Chemical Structure
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Kinases : This compound has shown the ability to inhibit various kinases, including c-Met and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis .
- Induction of Apoptosis : Studies indicate that it can enhance apoptotic pathways in cancer cells by modulating the expression of anti-apoptotic proteins .
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against a range of pathogens, making it a candidate for further development in treating infections .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.05 | Induces apoptosis via c-Met signaling |
| MCF-7 | 1.28 | Inhibits proliferation |
| HeLa | 0.98 | Cell cycle arrest in G0/G1 phase |
These findings suggest that the compound effectively inhibits cancer cell growth and induces programmed cell death .
Antimicrobial Activity
The compound has also been tested for its antimicrobial efficacy:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Moderate Inhibition |
These results highlight its potential as an antimicrobial agent.
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- Case Study 1 : A study on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Case Study 2 : In a murine model of bacterial infection, administration of the compound led to a marked decrease in bacterial load compared to control groups, indicating its potential as a therapeutic agent against infections.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine?
The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example:
- Sodium hypochlorite in ethanol enables clean oxidative ring closure at room temperature, yielding 73% isolated product while avoiding toxic reagents like Cr(VI) .
- Phosphonylated derivatives are synthesized via reactions in acetonitrile at 60°C or reflux, with yields monitored via ³¹P NMR spectroscopy .
- Microwave-assisted synthesis reduces reaction times (e.g., 3 hours to 15 minutes) and improves efficiency, particularly for antifungal derivative preparation .
Q. How is the structural identity of this compound confirmed?
Key characterization methods include:
- ¹H/¹³C NMR : Detects methyl (δ 2.5–2.7 ppm) and nitro group proximity effects on pyridine ring protons .
- X-ray crystallography : Resolves steric effects of the 6-methyl and 8-nitro substituents, confirming dihedral angles and planarity .
- IR spectroscopy : Identifies C-N (1250–1350 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Herbicidal activity : Dose-response tests on Echinochloa crusgalli at 150 g a.i./ha, measuring inhibition rates (%) and EC₅₀ values .
- Antifungal screening : Microdilution assays against Candida albicans with MIC determination relative to fluconazole .
- Antimicrobial profiling : In vitro testing against Xanthomonas oryzae via agar dilution to assess minimum bactericidal concentrations (MBCs) .
Advanced Research Questions
Q. How can regioselectivity be controlled during nitration of the triazolo[4,3-a]pyridine scaffold?
- Computational guidance : DFT calculations predict electron density distribution, favoring nitration at the 8-position due to meta-directing effects of the triazole ring .
- Experimental optimization : Mixed HNO₃/H₂SO₄ at 0–5°C achieves >80% 8-nitro selectivity, minimizing byproducts like 7-nitro isomers .
- Protecting group strategies : Temporary methyl ester formation at the 3-position directs nitration to the 8-position, later removed via hydrolysis .
Q. How do steric/electronic properties of the 6-methyl and 8-nitro groups influence bioactivity?
- 3D-QSAR analysis : The 8-nitro group enhances electron-withdrawing effects, improving membrane permeability (logP reduction by 0.4–0.6 units) .
- CoMFA models : The 6-methyl group increases hydrophobic interactions with enzyme pockets (e.g., acetolactate synthase in weeds), lowering herbicidal EC₅₀ values by 30–50% .
- Enzymatic assays : Nitro group reduction to NH₂ abolishes antifungal activity, confirming its role in target binding .
Q. What green chemistry approaches improve synthetic sustainability?
- Solvent-free cyclization : Fusion reactions with phenyl acetic acid achieve 93% yields without solvents .
- Aqueous workup : Ethanol/water extraction minimizes dichloromethane use, reducing E-factor by 60% .
- Hypervalent iodine(III) reagents : Replace toxic oxidants (e.g., DDQ) in cyclizations, enabling recyclable reaction systems .
Q. How are structure-activity relationships (SAR) studied for antimicrobial derivatives?
- Bioisosteric replacement : Swapping the 8-nitro group with CF₃ maintains activity against Xanthomonas oryzae (EC₅₀: 7.2 µg/mL vs. 89.8 µg/mL for bismerthiazol) .
- Hydrophilicity optimization : Introducing polar groups (e.g., -OH at the 3-position) improves water solubility while retaining herbicidal potency .
- Molecular docking : Simulations with retinol-binding protein (RBP4) highlight H-bonding between the triazole N2 atom and Arg121 as critical for antagonist activity .
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC-MS/MS : Resolves nitro-reduced byproducts (e.g., 8-amino derivatives) using C18 columns and 0.1% formic acid mobile phase .
- ³¹P NMR : Detects phosphonate ester impurities (<0.5%) in methylphosphonylated derivatives .
- XRD-purity correlation : Single-crystal data validate >98% purity thresholds for bioassay submissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
